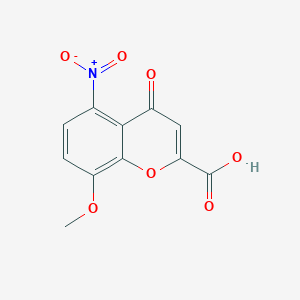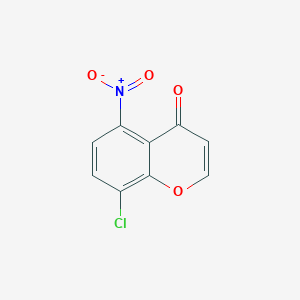![molecular formula C23H20F3NO3 B300380 4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300380.png)
4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, commonly known as BTEB, is a synthetic compound with potential applications in scientific research. It belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
Scientific Research Applications
BTEB has been shown to exhibit potent inhibitory activity against human carboxylesterase 1 (hCE1), an enzyme involved in the metabolism of a wide range of drugs. This makes BTEB a potential tool for studying the role of hCE1 in drug metabolism and drug-drug interactions. Additionally, BTEB has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of BTEB involves its binding to the active site of hCE1, thereby inhibiting its enzymatic activity. This results in altered drug metabolism and potential drug-drug interactions. In cancer cells, BTEB has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of key signaling pathways.
Biochemical and physiological effects:
BTEB has been shown to exhibit high selectivity towards hCE1, with minimal inhibitory activity against other carboxylesterases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and low clearance rates. In cancer cells, BTEB has been shown to induce DNA damage and oxidative stress, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using BTEB in lab experiments is its high selectivity towards hCE1, which allows for specific inhibition of this enzyme without affecting other metabolic pathways. Additionally, BTEB has good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of using BTEB is its potential off-target effects, which may complicate the interpretation of results.
Future Directions
For BTEB research include investigating its potential as an anticancer agent, exploring its effects on drug metabolism and drug-drug interactions, and optimizing its pharmacokinetic properties for clinical use. Additionally, further studies are needed to investigate the safety and toxicity of BTEB in vivo, as well as its potential for drug interactions with commonly used medications.
Synthesis Methods
BTEB can be synthesized using a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with benzyl alcohol, followed by reduction of the resulting nitro compound to an amine. The amine is then reacted with 2-(trifluoromethyl)aniline and ethyl chloroformate to obtain BTEB in high yield and purity.
properties
Product Name |
4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C23H20F3NO3 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-ethoxy-4-phenylmethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H20F3NO3/c1-2-29-21-14-17(12-13-20(21)30-15-16-8-4-3-5-9-16)22(28)27-19-11-7-6-10-18(19)23(24,25)26/h3-14H,2,15H2,1H3,(H,27,28) |
InChI Key |
BSHICHSMPWUXJW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)


![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)

![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)




![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
